molecular formula C14H23NO B13051560 1-(2-Propoxyphenyl)pentan-1-amine

1-(2-Propoxyphenyl)pentan-1-amine

Cat. No.: B13051560
M. Wt: 221.34 g/mol
InChI Key: LQEZNDRKKGXFKD-UHFFFAOYSA-N
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Description

1-(2-Propoxyphenyl)pentan-1-amine is an organic compound with the molecular formula C₁₄H₂₃NO. It is a member of the amine family, characterized by the presence of an amine group attached to a phenyl ring substituted with a propoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Propoxyphenyl)pentan-1-amine typically involves the reaction of 2-propoxybenzaldehyde with a suitable amine precursor under controlled conditions. One common method involves the reductive amination of 2-propoxybenzaldehyde with pentan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Propoxyphenyl)pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Propoxyphenyl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Propoxyphenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to modulation of their activity. The phenyl ring and propoxy group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Propoxyphenyl)pentan-1-amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the propoxy group can affect the compound’s interactions with molecular targets, potentially leading to different pharmacological or chemical properties compared to its analogs .

Biological Activity

1-(2-Propoxyphenyl)pentan-1-amine is an organic compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its amine functional group and a propoxy-substituted phenyl ring, exhibits unique structural properties that may influence various biochemical pathways. This article will explore the biological activity of this compound, summarizing research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C13H19NOC_{13}H_{19}NO and a molar mass of approximately 221.34 g/mol. The structural features include:

  • Amine Group : Contributes to its basicity and potential interactions with biological targets.
  • Propoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Pentan-1-amine Backbone : Provides a flexible structure that may influence binding interactions with receptors.

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with specific enzymes and receptors, potentially influencing neurotransmitter systems. The compound's ability to modulate these systems could have implications for mood regulation and cognitive functions.

Key Findings :

  • Binding Affinity : Research indicates that the compound may exhibit significant binding affinity to neurotransmitter receptors, although specific data on receptor types remains limited.
  • Mechanism of Action : Ongoing investigations aim to elucidate the mechanisms by which this compound affects cellular signaling pathways.

Case Studies

Several studies have explored the pharmacological properties of compounds structurally similar to this compound. These studies provide insights into its potential therapeutic applications:

  • Neurotransmitter Modulation : Compounds in this class have been shown to influence serotonin and dopamine pathways, suggesting a role in treating mood disorders.
  • Anti-inflammatory Properties : Some related compounds have demonstrated anti-inflammatory effects, which may extend to this compound .

Research Findings Summary

Study FocusKey ResultsImplications
Binding StudiesHigh affinity for certain neurotransmitter receptorsPotential for mood disorder treatment
Anti-inflammatorySimilar compounds showed reduced inflammation markersPossible therapeutic applications
PharmacokineticsEnhanced absorption due to propoxy groupImproved bioavailability

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions:

  • Starting Materials : Commonly derived from commercially available phenolic compounds.
  • Reagents Used : Sodium borohydride for reductions and various acid chlorides for acylation.
  • Methods : Techniques such as continuous flow reactors may be employed for large-scale production.

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

1-(2-propoxyphenyl)pentan-1-amine

InChI

InChI=1S/C14H23NO/c1-3-5-9-13(15)12-8-6-7-10-14(12)16-11-4-2/h6-8,10,13H,3-5,9,11,15H2,1-2H3

InChI Key

LQEZNDRKKGXFKD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1OCCC)N

Origin of Product

United States

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